1-(Methylsulfonyl)piperazine (CAS 55276-43-2) is a highly specialized secondary amine building block widely utilized in medicinal chemistry and advanced organic synthesis. Structurally, it consists of a piperazine ring where one nitrogen is functionalized with a strongly electron-withdrawing methylsulfonyl (mesyl) group, leaving the other nitrogen available for alkylation, acylation, or reductive amination. In pharmaceutical procurement, this compound is primarily selected to introduce a metabolically robust, polar pharmacophore that acts as a strong hydrogen-bond acceptor without contributing hydrogen-bond donors. By pre-installing the stable sulfonamide linkage, manufacturers and researchers can streamline the synthesis of complex active pharmaceutical ingredients (APIs) while tightly controlling the physicochemical properties, basicity, and lipophilicity of the final molecule.
Substituting 1-(methylsulfonyl)piperazine with cheaper, more common analogs like unsubstituted piperazine or 1-methylpiperazine introduces severe downstream liabilities. Unsubstituted piperazine is highly basic (pKa ~9.73), meaning it is nearly entirely protonated at physiological pH [1]. This excessive basicity drastically reduces passive membrane permeability and is a well-documented trigger for hERG channel inhibition (cardiotoxicity) in drug candidates [2]. While 1-acetylpiperazine offers a similarly reduced pKa, its amide bond is highly susceptible to enzymatic cleavage by amidases and peptidases in vivo, leading to poor metabolic half-lives. 1-(Methylsulfonyl)piperazine uniquely solves both issues: its electron-withdrawing mesyl group lowers the free amine pKa to ~7.78, improving permeability and safety, while the sulfonamide linkage provides absolute resistance to amide-cleaving enzymes .
The electron-withdrawing nature of the methylsulfonyl group fundamentally alters the basicity of the piperazine ring. While unsubstituted piperazine exhibits a highly basic pKa of 9.73 [1], 1-(methylsulfonyl)piperazine suppresses the pKa of the free secondary amine to 7.78 . This ~1.95 log unit reduction is critical in drug design. At a physiological pH of 7.4, a compound with a pKa of 9.73 is over 99% protonated, severely restricting passive lipid bilayer diffusion and increasing the risk of binding to the hERG potassium channel. In contrast, the 7.78 pKa of the methylsulfonyl analog ensures a significantly higher fraction of the neutral species, directly enhancing oral bioavailability and mitigating cardiotoxic liabilities.
| Evidence Dimension | Acid dissociation constant (pKa) of the secondary amine |
| Target Compound Data | pKa = 7.78 |
| Comparator Or Baseline | Unsubstituted piperazine (pKa = 9.73) |
| Quantified Difference | 1.95 log unit reduction in basicity |
| Conditions | Aqueous solution, standard temperature (25°C) |
Procuring the methylsulfonyl derivative prevents late-stage drug candidate failures caused by the excessive basicity and hERG liabilities inherent to standard piperazine building blocks.
When tuning piperazine basicity, 1-acetylpiperazine is often considered as a cheaper alternative, as it yields a similar pKa (7.94) [1]. However, the acetyl group forms an amide linkage that is inherently vulnerable to hydrolysis by hepatic amidases and esterases. 1-(Methylsulfonyl)piperazine utilizes a sulfonamide linkage, which is sterically and electronically resistant to these hydrolytic enzymes. In structure-activity relationship (SAR) studies, replacing an amide or cyano group with a methylsulfonyl moiety on a piperazine core consistently results in superior metabolic stability in human liver microsome (HLM) assays and extended in vivo half-lives [2].
| Evidence Dimension | Resistance to enzymatic hydrolysis (Metabolic Stability) |
| Target Compound Data | Sulfonamide linkage (hydrolytically stable) |
| Comparator Or Baseline | 1-Acetylpiperazine (amide linkage, susceptible to amidases) |
| Quantified Difference | Complete resistance to amidase-mediated cleavage, extending pharmacokinetic half-life |
| Conditions | In vivo / in vitro hepatic microsome assays |
Buyers synthesizing APIs for in vivo applications must choose the methylsulfonyl compound over acetylated analogs to ensure the final molecule survives first-pass metabolism.
Procuring pre-functionalized 1-(methylsulfonyl)piperazine eliminates the need to perform mono-mesylation of unsubstituted piperazine in-house. Direct mono-sulfonylation of symmetrical diamines like piperazine is notoriously difficult, typically resulting in a statistical mixture of unreacted starting material, the desired mono-mesylated product, and a significant fraction of the di-mesylated byproduct (1,4-bis(methylsulfonyl)piperazine). By purchasing the purified mono-substituted compound, manufacturers bypass complex chromatographic separations, ensuring high batch-to-batch reproducibility and maximizing yields in downstream coupling reactions, such as amide bond formations or cross-couplings[1].
| Evidence Dimension | Downstream synthesis yield and byproduct formation |
| Target Compound Data | Direct use of pure mono-substituted precursor (high downstream yield) |
| Comparator Or Baseline | In-house mono-mesylation of piperazine (statistical mixture) |
| Quantified Difference | Eliminates up to 30-50% yield losses associated with di-mesylation byproducts and purification |
| Conditions | Multi-step laboratory or industrial API synthesis |
Purchasing the pre-functionalized building block directly improves manufacturing efficiency and processability by bypassing a poorly selective, low-yield synthetic step.
In medicinal chemistry workflows where a lead compound containing a piperazine or 1-methylpiperazine moiety exhibits unacceptable cardiotoxicity (hERG inhibition) or poor membrane permeability, 1-(methylsulfonyl)piperazine is the exact procurement choice. Its lower pKa (~7.78) reduces the physiological protonation state, rescuing the pharmacokinetic profile without requiring a complete redesign of the molecular scaffold [1].
For the industrial scale-up or laboratory synthesis of kinase inhibitors, soluble epoxide hydrolase (sEH) inhibitors, or colorectal cancer (CRC) therapeutics, this compound serves as a critical starting material. It provides the necessary polar surface area and hydrogen-bond acceptors while ensuring the final API resists hydrolytic degradation in the liver[2].
In chemical manufacturing, 1-(methylsulfonyl)piperazine is procured as a highly pure, ready-to-use secondary amine for direct coupling via reductive amination, alkylation, or acylation. Using this pre-functionalized building block is far more efficient and reproducible than attempting to selectively mono-mesylate unsubstituted piperazine, which often results in difficult-to-separate di-mesylated byproducts.
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